Hexanethioic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

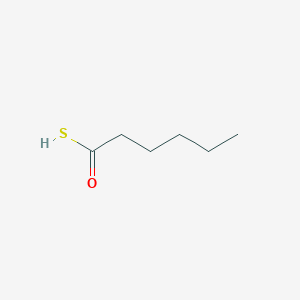

Hexanethioic Acid is a useful research compound. Its molecular formula is C6H12OS and its molecular weight is 132.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Precursor in Organic Chemistry

Hexanethioic acid serves as a precursor in the synthesis of various organic compounds. It can be used to create thioesters and other sulfur-containing compounds, which are valuable in organic synthesis due to their reactivity and ability to participate in various chemical reactions.

2. Synthesis of Bioactive Compounds

Research indicates that this compound can be utilized in the synthesis of bioactive compounds, particularly those with antimicrobial properties. Its derivatives have shown potential in inhibiting the growth of bacteria and fungi, making them candidates for pharmaceutical applications .

Biochemical Applications

1. Metabolic Engineering

this compound is utilized in metabolic engineering to enhance the production of desired metabolites in microbial systems. For instance, it can be incorporated into metabolic pathways to increase the yield of specific biochemicals through pathway engineering techniques. This involves altering metabolic fluxes to favor the production of target compounds while minimizing byproducts .

2. Bioremediation

The compound has potential applications in bioremediation processes where it can be used to enhance the degradation of environmental pollutants. By engineering microbial pathways that utilize this compound as a substrate, researchers aim to improve the efficiency of pollutant degradation in contaminated environments .

Toxicological Studies

1. Safety Assessments

Toxicological studies involving this compound have been conducted to evaluate its safety profile for human exposure. Research on its effects on cell lines has shown varying degrees of cytotoxicity depending on concentration and exposure time. Such studies are crucial for determining safe usage levels in industrial applications .

2. Antimicrobial Activity

Case studies have demonstrated that this compound and its derivatives possess antimicrobial properties against various pathogens. For instance, its efficacy against Staphylococcus aureus and Listeria monocytogenes has been documented, indicating its potential as a natural preservative or antimicrobial agent in food safety .

Data Summary

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Chemical Synthesis | Precursor for thioesters | Valuable for organic reactions |

| Bioactive Compound Synthesis | Antimicrobial derivatives | Potential pharmaceutical applications |

| Metabolic Engineering | Enhancing production of metabolites | Increases yield through pathway modification |

| Bioremediation | Degradation of environmental pollutants | Improves efficiency in pollutant breakdown |

| Toxicological Studies | Safety assessments on human cell lines | Varying cytotoxicity based on concentration |

| Antimicrobial Activity | Inhibition of pathogens like Staphylococcus aureus | Potential use as a natural preservative |

Análisis De Reacciones Químicas

Thioester Formation via Condensation Reactions

Hexanethioic acid reacts with thiols to form thioesters through acid-catalyzed condensation. For example, its reaction with propane-1-thiol yields S-propyl hexanethioate (C₉H₁₈OS), a thioester with applications in organic synthesis and plant metabolite studies .

Reaction:

Hexanethioic acid+Propane-1-thiol→S-Propyl hexanethioate+H2O

| Reactant | Product | Conditions | Key Property of Product |

|---|---|---|---|

| This compound | S-Propyl hexanethioate | Acid catalysis | Molecular weight: 174.31 g/mol |

This reaction parallels traditional esterification but replaces oxygen with sulfur, altering the electronic and steric properties of the resulting compound .

Acid-Base Reactivity

The thiol (-SH) group in this compound exhibits weak acidity, enabling proton donation in aqueous or basic environments. While its exact pKa is not explicitly documented, analogous thioic acids (e.g., methanethioic acid) show pKa values ~2–4, significantly lower than carboxylic acids due to sulfur’s lower electronegativity .

Key Interactions:

-

Proton transfer to bases (e.g., hydroxide ions), forming a thiolate anion (CH3(CH2)4COS−).

-

Participation in hydrogen-bonding networks in protic solvents, influencing reaction kinetics .

Hydrogen-Transfer Mechanisms

Computational studies on structurally similar thioic acids (e.g., methanethioic acid) reveal multistep reaction pathways involving hydrogen transfer. For example, intramolecular H-transfer between oxygen and sulfur atoms proceeds via a quinone methide intermediate , with an activation barrier of ~31 kcal/mol .

Mechanistic Insights:

-

Phase 1 : Bending of the O-C-S skeleton triggers bond elongation.

-

Phase 2 : Cleavage of the O-H bond and initiation of S-H bond formation.

-

Phase 3 : Finalization of S-H bonding, stabilized by delocalized electron density .

While direct data on this compound is limited, these principles suggest its reactivity is governed by similar electronic rearrangements.

Solvent and Catalytic Effects

This compound’s reactivity is modulated by solvent polarity and catalytic environments:

-

Protic solvents (e.g., water) stabilize charged intermediates via hydrogen bonding, accelerating acid-base reactions .

-

Enzymatic systems (e.g., decarboxylases) could theoretically enhance decarboxylation rates, though no direct studies on this compound exist. Analogous systems show rate enhancements via transition-state stabilization .

Comparative Stability and Degradation

Thioic acids are generally less stable than their oxy-acid counterparts due to weaker S-H bonds. Potential degradation pathways include:

-

Oxidation : Conversion to disulfides or sulfoxides under oxidative conditions.

-

Thermal decomposition : Cleavage of the C-S bond at elevated temperatures, yielding alkanes and sulfur oxides.

Propiedades

Número CAS |

7530-91-8 |

|---|---|

Fórmula molecular |

C6H12OS |

Peso molecular |

132.23 g/mol |

Nombre IUPAC |

hexanethioic S-acid |

InChI |

InChI=1S/C6H12OS/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) |

Clave InChI |

YEUAOTZWAWUYBH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(=O)S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.